molecular formula C19H20N2O2 B6614121 5-acetyl-1-benzyl-4-methyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one CAS No. 105931-87-1

5-acetyl-1-benzyl-4-methyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one

Cat. No.: B6614121
CAS No.: 105931-87-1
M. Wt: 308.4 g/mol
InChI Key: KGQYMZVRKCXZFR-UHFFFAOYSA-N
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Description

5-acetyl-1-benzyl-4-methyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one is a complex organic compound belonging to the benzodiazepine family. Benzodiazepines are well-known for their wide range of pharmacological activities, including anxiolytic, sedative, muscle relaxant, and anticonvulsant properties. This particular compound is characterized by its unique structure, which includes an acetyl group, a benzyl group, and a methyl group attached to the benzodiazepine core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-acetyl-1-benzyl-4-methyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Benzodiazepine Core: The initial step involves the cyclization of an appropriate precursor to form the benzodiazepine core. This can be achieved through the reaction of an o-phenylenediamine derivative with a suitable carbonyl compound under acidic or basic conditions.

    Introduction of the Acetyl Group: The acetyl group can be introduced via acetylation using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.

    Benzylation: The benzyl group is typically introduced through a nucleophilic substitution reaction using benzyl chloride and a strong base like sodium hydride.

    Methylation: The methyl group can be introduced via methylation using methyl iodide and a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

5-acetyl-1-benzyl-4-methyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or acetyl positions using reagents like sodium methoxide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzodiazepines.

Scientific Research Applications

5-acetyl-1-benzyl-4-methyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex benzodiazepine derivatives.

    Biology: Studied for its potential interactions with various biological targets, including neurotransmitter receptors.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of anxiety, insomnia, and seizure disorders.

    Industry: Utilized in the development of new pharmaceuticals and as a reference compound in analytical chemistry.

Mechanism of Action

The mechanism of action of 5-acetyl-1-benzyl-4-methyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one involves its interaction with the gamma-aminobutyric acid (GABA) receptor complex in the central nervous system. By binding to the GABA receptor, the compound enhances the inhibitory effects of GABA, leading to increased neuronal inhibition and resulting in its anxiolytic, sedative, and anticonvulsant effects.

Comparison with Similar Compounds

Similar Compounds

    Diazepam: Another benzodiazepine with similar anxiolytic and sedative properties.

    Lorazepam: Known for its potent anxiolytic and anticonvulsant effects.

    Clonazepam: Used primarily for its anticonvulsant properties.

Uniqueness

5-acetyl-1-benzyl-4-methyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one is unique due to its specific substitution pattern, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to other benzodiazepines. Its unique structure allows for potential modifications to enhance its therapeutic profile or reduce side effects.

Properties

IUPAC Name

5-acetyl-1-benzyl-4-methyl-3,4-dihydro-1,5-benzodiazepin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O2/c1-14-12-19(23)20(13-16-8-4-3-5-9-16)17-10-6-7-11-18(17)21(14)15(2)22/h3-11,14H,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGQYMZVRKCXZFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=O)N(C2=CC=CC=C2N1C(=O)C)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90909831
Record name 5-Acetyl-1-benzyl-4-methyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90909831
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105931-87-1
Record name 2H-1,5-Benzodiazepin-2-one, 1,3,4,5-tetrahydro-5-acetyl-4-methyl-1-(phenylmethyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105931871
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Acetyl-1-benzyl-4-methyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90909831
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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